1-(4-Amino-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Amino-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H13NOS. It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroacetophenone and methylthiol.
Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Thioether Formation: The amino group is then reacted with methylthiol to form the methylthio group.
Final Product: The resulting compound is purified through recrystallization or chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-(4-Amino-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-(methylthio)phenyl)propan-1-one: Similar structure but differs in the position of the carbonyl group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring instead of an amino group
Uniqueness
1-(4-Amino-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(4-amino-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
GBAZGRCTSOSAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)N)SC |
Origin of Product |
United States |
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